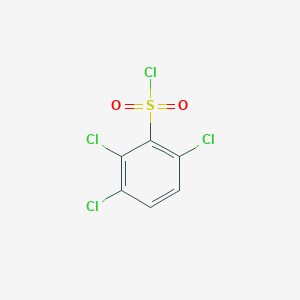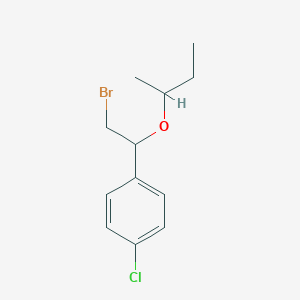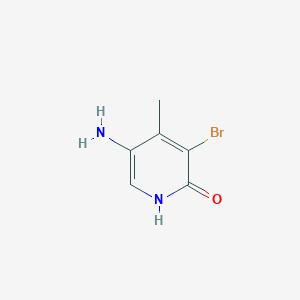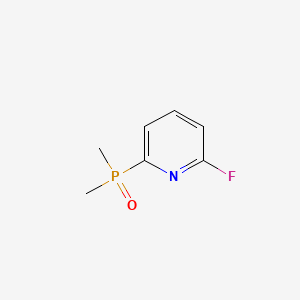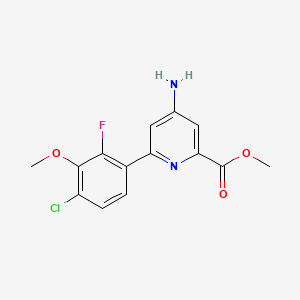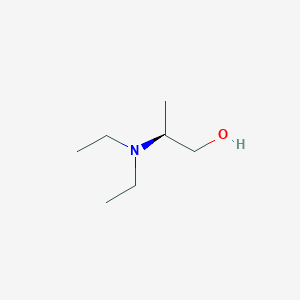
(2S)-2-(diethylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(diethylamino)propan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(diethylamino)propan-1-ol typically involves the reaction of diethylamine with an appropriate precursor, such as (S)-propylene oxide. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of chiral catalysts or enzymes may be employed to ensure the production of the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(diethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
(2S)-2-(diethylamino)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(diethylamino)propan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific proteins or enzymes and modulating their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or ion channels, influencing physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(diethylamino)propan-2-ol: A similar compound with a different hydroxyl group position.
(2R)-2-(diethylamino)propan-1-ol: The enantiomer of (2S)-2-(diethylamino)propan-1-ol.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in applications where chirality is important, such as in the synthesis of chiral drugs or in asymmetric catalysis.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
(2S)-2-(diethylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)7(3)6-9/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
FBJITINXSJWUMT-ZETCQYMHSA-N |
SMILES isomérico |
CCN(CC)[C@@H](C)CO |
SMILES canónico |
CCN(CC)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



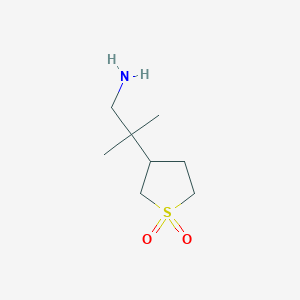
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)

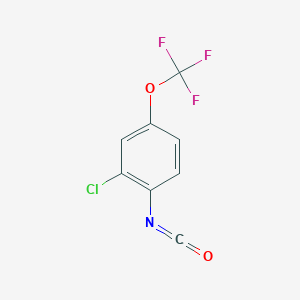
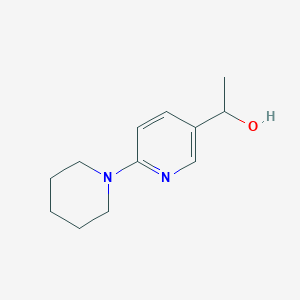
![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)

